molecular formula C17H18F2 B170064 2,3-Difluoro-4'-pentyl-1,1'-biphenyl CAS No. 121219-17-8

2,3-Difluoro-4'-pentyl-1,1'-biphenyl

Cat. No. B170064
Key on ui cas rn: 121219-17-8
M. Wt: 260.32 g/mol
InChI Key: PANPSUSDKWILEG-UHFFFAOYSA-N
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Patent
US05087764

Procedure details

A solution of 0.225 mol of 3-(4-pentylcyclohexenyl) -1,2-difluorobenzene (analogous to Example 6) and 0.55 mol of DDQ in 1.5 1 of toluene is heated to boiling for 2 hours. The mixture is subsequently worked up as customary, b.p. 0.5 : 125° C.
Name
3-(4-pentylcyclohexenyl) -1,2-difluorobenzene
Quantity
0.225 mol
Type
reactant
Reaction Step One
Name
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:6]1[CH2:11][CH2:10][C:9]([C:12]2[C:13]([F:19])=[C:14]([F:18])[CH:15]=[CH:16][CH:17]=2)=[CH:8][CH2:7]1)[CH2:2][CH2:3][CH2:4][CH3:5].C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C1(C)C=CC=CC=1>[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:13]([F:19])=[C:14]([F:18])[CH:15]=[CH:16][CH:17]=2)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
3-(4-pentylcyclohexenyl) -1,2-difluorobenzene
Quantity
0.225 mol
Type
reactant
Smiles
C(CCCC)C1CC=C(CC1)C=1C(=C(C=CC1)F)F
Name
Quantity
0.55 mol
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
125° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCC)C1=CC=C(C=C1)C=1C(=C(C=CC1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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